molecular formula C22H21ClO5 B11153728 methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11153728
M. Wt: 400.8 g/mol
InChI Key: ZJZHCAXIBSGVAB-UHFFFAOYSA-N
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Description

Methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound with a molecular formula of C({21})H({21})ClO(_{4}). This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This step involves the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic or basic conditions.

    Chlorination: The chromen-2-one core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Etherification: The chlorinated chromen-2-one is reacted with 3,5-dimethylbenzyl alcohol in the presence of a base like potassium carbonate to form the ether linkage.

    Esterification: Finally, the product is esterified with methyl acetate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

Methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound is known to:

Biological Activity

Methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of chromen-2-one derivatives. Its unique structure, which includes a chloro group, a methyl group, and a dimethylbenzyl ether, positions it as a significant subject of study in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antibacterial properties, mechanisms of action, and relevant case studies.

Structural Features

The compound features the following characteristics:

  • Molecular Formula : C21H19ClO5
  • Molecular Weight : Approximately 386.8 g/mol
  • Core Structure : Chromen-2-one with various substituents (chlorine at the 6-position, methyl at the 4-position, and a benzyl ether at the 7-position).

Comparative Analysis

Compound NameStructural FeaturesUnique Aspects
This compoundChromen core with specific substitutionsPotential antibacterial activity
Ethyl 3-{6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoateSimilar core but different alkyl substitutionDifferent biological activity profile

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanisms of action may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.
  • Receptor Binding : It could bind to bacterial receptors, disrupting communication and function.
  • DNA Interaction : The compound may interact with bacterial DNA, leading to alterations in gene expression.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
    • Results showed an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
  • Mechanistic Insights :
    • In vitro assays suggested that the compound disrupts bacterial cell wall synthesis and affects membrane permeability.
    • Molecular docking studies indicated strong binding affinity to bacterial enzymes involved in cell wall biosynthesis.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments have shown no significant cytotoxic effects on mammalian cell lines at therapeutic concentrations.

Properties

Molecular Formula

C22H21ClO5

Molecular Weight

400.8 g/mol

IUPAC Name

methyl 2-[6-chloro-7-[(3,5-dimethylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C22H21ClO5/c1-12-5-13(2)7-15(6-12)11-27-20-10-19-16(8-18(20)23)14(3)17(22(25)28-19)9-21(24)26-4/h5-8,10H,9,11H2,1-4H3

InChI Key

ZJZHCAXIBSGVAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)COC2=C(C=C3C(=C(C(=O)OC3=C2)CC(=O)OC)C)Cl)C

Origin of Product

United States

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